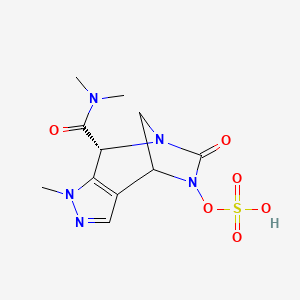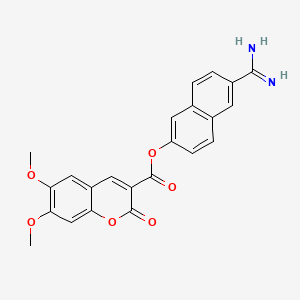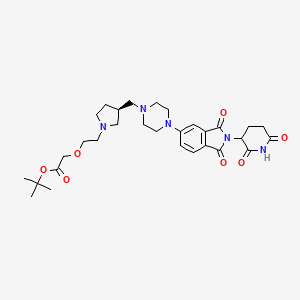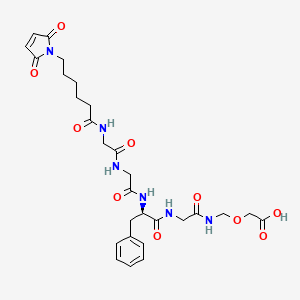
Antibacterial agent 135
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 135 is a synthetic compound known for its potent antibacterial properties It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 135 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 135 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Aplicaciones Científicas De Investigación
Antibacterial Agent 135 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: The compound is used in the development of antibacterial coatings for medical devices, textiles, and food packaging materials.
Mecanismo De Acción
Antibacterial Agent 135 exerts its effects by targeting specific bacterial structures and pathways. It typically binds to bacterial cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it may inhibit essential bacterial enzymes, preventing the synthesis of vital cellular components. The compound’s ability to generate reactive oxygen species further enhances its antibacterial activity by causing oxidative damage to bacterial cells.
Comparación Con Compuestos Similares
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis in bacteria.
Ciprofloxacin: A fluoroquinolone antibiotic that interferes with bacterial DNA replication.
Uniqueness: Antibacterial Agent 135 is unique due to its broad-spectrum activity and effectiveness against drug-resistant bacterial strains. Unlike some traditional antibiotics, it has a multi-faceted mechanism of action, making it less likely for bacteria to develop resistance. Its versatility in various applications, from medical treatments to industrial uses, further distinguishes it from other antibacterial agents.
Propiedades
Fórmula molecular |
C11H15N5O6S |
|---|---|
Peso molecular |
345.33 g/mol |
Nombre IUPAC |
[(7R)-7-(dimethylcarbamoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H15N5O6S/c1-13(2)10(17)9-8-6(4-12-14(8)3)7-5-15(9)11(18)16(7)22-23(19,20)21/h4,7,9H,5H2,1-3H3,(H,19,20,21)/t7?,9-/m1/s1 |
Clave InChI |
ZAJGAXWRMOHNAM-NHSZFOGYSA-N |
SMILES isomérico |
CN1C2=C(C=N1)C3CN([C@H]2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
SMILES canónico |
CN1C2=C(C=N1)C3CN(C2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)









![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)


![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
